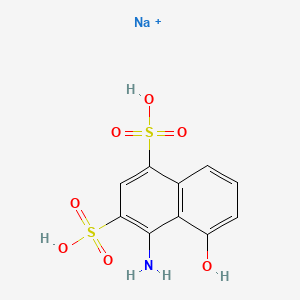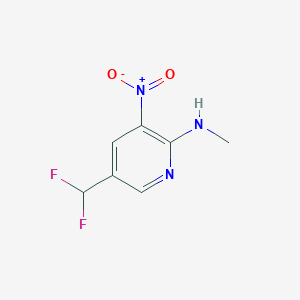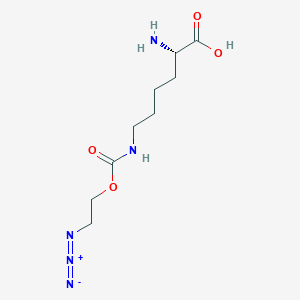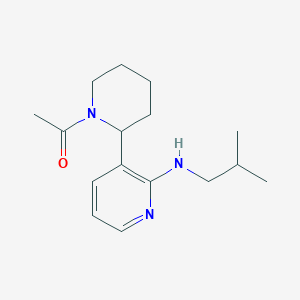![molecular formula C12H11N3O4 B11820166 [(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)
[(3-acetyloxyiminoisoindol-1-yl)amino] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-acetyloxyiminoisoindol-1-yl)amino] acetate is a complex organic compound with potential applications in various scientific fields. This compound features an isoindole core, which is a bicyclic structure containing a nitrogen atom, and is functionalized with acetyloxyimino and amino groups. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [(3-Acetyloxyiminoisoindol-1-yl)amino]acetat beinhaltet typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Isoindol-Kerns: Der Isoindol-Kern kann durch eine Cyclisierungsreaktion synthetisiert werden, die ein geeignetes Dicarbonsäurederivat und ein Amin beinhaltet.
Einführung der Acetyloxyimino-Gruppe: Die Acetyloxyimino-Gruppe kann über eine Oximierungsreaktion eingeführt werden, bei der ein Keton- oder Aldehyd-Vorläufer mit Hydroxylamin und Essigsäureanhydrid behandelt wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von [(3-Acetyloxyiminoisoindol-1-yl)amino]acetat kann die Optimierung des oben genannten Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Chemische Reaktionsanalyse
Reaktionstypen
[(3-Acetyloxyiminoisoindol-1-yl)amino]acetat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Acetyloxyimino-Gruppe in eine Aminogruppe umwandeln.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Oxo-Derivaten führen, während die Reduktion Amino-Derivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Sie kann biologische Aktivität aufweisen, was sie zu einem Kandidaten für die Medikamentenforschung und -entwicklung macht.
Medizin: Potenzielle therapeutische Anwendungen könnten die Verwendung als antimikrobielles oder Antikrebsmittel umfassen.
Industrie: Die Verbindung könnte bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von [(3-Acetyloxyiminoisoindol-1-yl)amino]acetat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Acetyloxyimino-Gruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Aminogruppe an nukleophilen Angriffen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-acetyloxyiminoisoindol-1-yl)amino] acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyloxyimino group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of [(3-acetyloxyiminoisoindol-1-yl)amino] acetate involves its interaction with specific molecular targets. The acetyloxyimino group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[(3-Acetyloxyiminoisoindol-1-yl)amino]acetat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Indol-Derivate: Verbindungen mit einem Indol-Kern, wie Tryptophan und Serotonin, weisen unterschiedliche biologische Aktivitäten auf.
Isoindol-Derivate: Ähnliche Verbindungen mit unterschiedlichen funktionellen Gruppen können eine unterschiedliche chemische Reaktivität und biologische Wirkung haben.
Die Einzigartigkeit von [(3-Acetyloxyiminoisoindol-1-yl)amino]acetat liegt in seiner spezifischen Kombination funktioneller Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
IUPAC Name |
[(3-acetyloxyiminoisoindol-1-yl)amino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7(16)18-14-11-9-5-3-4-6-10(9)12(13-11)15-19-8(2)17/h3-6H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMCWKMKAVQVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ONC1=NC(=NOC(=O)C)C2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)




![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)


